1-Phthalazinamine, 4-chloro-N,N-dimethyl-
Description
Significance of Phthalazine (B143731) Heterocycles in Organic and Medicinal Chemistry
The phthalazine scaffold is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. researchgate.netontosight.ai These compounds are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents, among other therapeutic applications. ontosight.aiwikipedia.orglongdom.org The nitrogen atoms in the phthalazine ring can interact with biological targets, and the fused benzene (B151609) ring provides a framework for various substitutions, allowing for the fine-tuning of their pharmacological profiles. researchgate.netontosight.ai
In organic synthesis, phthalazine derivatives are valuable building blocks for the construction of more complex heterocyclic systems. longdom.orgnih.gov The reactivity of the phthalazine ring allows for a variety of chemical transformations, making it a versatile synthon for creating diverse molecular architectures. longdom.org
Table 1: Reported Pharmacological Activities of Phthalazine Derivatives
| Pharmacological Activity | References |
|---|---|
| Anticancer | researchgate.netontosight.aiwikipedia.orgnih.gov |
| Anti-inflammatory | ontosight.aiwikipedia.org |
| Antimicrobial | ontosight.aiwikipedia.org |
| Antihypertensive | wikipedia.orglongdom.org |
| Antidiabetic | wikipedia.orglongdom.org |
| Anticonvulsant | longdom.org |
| Cardiotonic | longdom.org |
Overview of 1-Phthalazinamine (B18529), 4-chloro-N,N-dimethyl- within the Phthalazinamine Class
1-Phthalazinamine, 4-chloro-N,N-dimethyl- is a specific derivative within the phthalazinamine family. Its structure is characterized by a phthalazine core with a dimethylamine (B145610) group at the 1-position and a chlorine atom at the 4-position. While extensive research on this particular compound is not widely documented in publicly available literature, its chemical features suggest potential areas of scientific interest. The presence of the chloro group at the 4-position can influence the molecule's reactivity, potentially serving as a leaving group for nucleophilic substitution reactions to create further derivatives. longdom.org The N,N-dimethylamine group at the 1-position can affect the compound's basicity and solubility.
Table 2: Structural Features and Potential Significance of 1-Phthalazinamine, 4-chloro-N,N-dimethyl-
| Feature | Position | Potential Significance |
|---|---|---|
| Phthalazine Core | - | Provides the fundamental heterocyclic scaffold known for biological activity. researchgate.netontosight.ai |
| N,N-dimethylamine Group | 1 | Can influence basicity, solubility, and receptor binding interactions. |
Evolution of Research in Substituted Phthalazines: A Historical Context
Research into substituted phthalazines has a rich history, evolving from initial synthetic explorations to the rational design of molecules with specific biological targets. Early studies in the 20th century focused on the fundamental synthesis and characterization of various phthalazine derivatives. longdom.org These foundational efforts paved the way for the discovery of their pharmacological potential.
Over the decades, advancements in synthetic methodologies have enabled the creation of a vast library of substituted phthalazines with diverse functionalities. longdom.orgnih.gov The development of modern analytical techniques has been crucial in elucidating the structure-activity relationships of these compounds, guiding the design of more potent and selective therapeutic agents. The ongoing research in this field continues to uncover new applications for this versatile class of heterocycles. researchgate.netontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
59275-76-2 |
|---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylphthalazin-1-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-8-6-4-3-5-7(8)9(11)12-13-10/h3-6H,1-2H3 |
InChI Key |
OTRHXNNNQDQJDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phthalazinamine, 4 Chloro N,n Dimethyl and Analogous Phthalazinamine Derivatives
Foundational Synthetic Pathways to Phthalazinone and Phthalazine (B143731) Scaffolds
The construction of the bicyclic phthalazinone and phthalazine frameworks is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant applications. The methodologies generally involve the formation of the nitrogen-containing heterocyclic ring by reacting a suitable ortho-disubstituted benzene (B151609) precursor with a hydrazine-based reagent.
Hydrazine (B178648) (H₂NNH₂) and its substituted derivatives are the most common and versatile reagents for synthesizing the phthalazinone skeleton. longdom.org These reactions leverage the nucleophilicity of the hydrazine nitrogens to react with carbonyl or carboxyl groups on a benzene ring, leading to a cyclocondensation event that forms the stable heterocyclic system.
A direct and widely used method for preparing phthalazinone derivatives involves the reaction of phthalic anhydrides with hydrazine hydrate (B1144303). longdom.org This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid. longdom.org The process begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring. The resulting intermediate then undergoes an intramolecular cyclization via condensation between the remaining nitrogen atom and the newly formed carboxylic acid group, followed by dehydration to yield the final phthalazinone product. researchgate.net
This approach is amenable to various substituted phthalic anhydrides and hydrazine derivatives, allowing for the synthesis of a diverse library of phthalazinone compounds. longdom.orgfayoum.edu.eg
Table 1: Synthesis of Phthalazinones from Phthalic Anhydrides
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazinone | longdom.org |
| Phthalic Anhydride | Thiocarbohydrazide | N/A | Aryl thiadiazinyl-phthalazine-1,4-dione | longdom.org |
Another foundational pathway to the phthalazine core is the cyclization of 2-aroylbenzoic acids with hydrazine. longdom.org These precursors, which can be synthesized via the Friedel-Crafts acylation of aromatic hydrocarbons with phthalic anhydride, possess both a ketone and a carboxylic acid group in the required ortho positions. longdom.orgekb.eg
The reaction with hydrazine hydrate, typically conducted in a high-boiling solvent like ethanol or butanol, proceeds through a condensation mechanism. bu.edu.eg The two nitrogen atoms of hydrazine react with the keto and carboxyl functionalities of the 2-aroylbenzoic acid to form the six-membered heterocyclic ring of the phthalazinone system. sci-hub.seekb.eg This method allows for the introduction of a substituent at the 4-position of the phthalazinone ring, dictated by the "aroyl" group of the starting material. longdom.org
Table 2: Synthesis of Phthalazinones from 2-Aroylbenzoic Acids
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aroylbenzoic Acids | Hydrazine Hydrate / Derivatives | Refluxing Ethanol | 4-Substituted Phthalazin(2H)-1-one | longdom.org |
| 2-Benzoylbenzoic Acid | Hydrazine Sulfate | NaOH, Reflux | 4-Phenyl-1(2H)-phthalazinone | sci-hub.se |
| o-Aroylbenzoic Acid | Hydrazine Monohydrate | N/A | 4-Substituted-1(2H)-phthalazinone | ekb.eg |
Phthalide (isobenzofuran-1(3H)-one) and phthalimide (B116566) derivatives also serve as effective precursors for phthalazinone synthesis.
The reaction of phthalides with hydrazine hydrate can lead to the formation of the phthalazinone ring. For instance, 3-benzylidenephthalide, when refluxed with hydrazine hydrate in ethanol, yields 4-benzylphthalazin-1(2H)-one. jst.go.jp
Phthalimides can be converted to phthalazinones through processes that involve ring cleavage followed by cyclization. bu.edu.eg A novel three-step method has been reported for preparing 4-substituted chlorophthalazines starting from phthalimide. longdom.org The Gabriel synthesis, a well-known method for preparing primary amines, utilizes the reaction of potassium phthalimide with alkyl halides, followed by hydrolysis with hydrazine to release the amine. masterorganicchemistry.com This highlights the reactivity of the phthalimide structure with hydrazine, which cleaves the imide ring to form a stable phthalhydrazide (B32825) intermediate, a key component of the phthalazinone system. masterorganicchemistry.comorganic-chemistry.org
Benzoxazinone (B8607429) isomers are valuable heterocyclic precursors that can be transformed into phthalazinones through reactions with nitrogen-containing nucleophiles.
The 3,1-benzoxazin-4-one scaffold is a versatile starting point for the synthesis of various heterocyclic compounds, including phthalazinones. mdpi.comnih.gov The reaction of 3,1-benzoxazin-4-ones with hydrazine derivatives provides a direct route to the phthalazinone core. longdom.org The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable phthalazinone ring system. researchgate.net This transformation allows for the conversion of the benzoxazinone skeleton into the isomeric phthalazinone structure, providing an alternative synthetic approach to these important heterocycles. longdom.orgresearchgate.net
Table 3: Synthesis of Phthalazinones from Benzoxazinone Precursors
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,1-Benzoxazine-4-one derivative | Thioglycolic Acid | n-butanol, Reflux | 1-Oxo-phthalazinyl thioglycolic acid derivative | longdom.org |
| 3,2-Benzoxazin-4-one | Hydrazine Hydrate | Pyridine, Boiling | Phthalazinone derivative | bu.edu.eg |
| 3,2-Benzoxazin-4-one | Hydrazine Hydrate | Ethanol | Bis-phthalazinone | bu.edu.eg |
| Benzoxazinone derivative | Hydrazine Hydrate | Pyridine | Phthalazin-1(2H)-one derivative | researchgate.net |
Methods Utilizing Benzoxazinone Precursors
From 3,2-Benzoxazin-4-ones
The synthesis of the foundational phthalazinone ring system can be effectively achieved starting from 3,2-benzoxazin-4-one precursors. This method relies on the reaction of the benzoxazinone with various nitrogen-containing nucleophiles, which induces a ring-opening and subsequent recyclization to form the six-membered pyridazine (B1198779) ring characteristic of phthalazinones.
For instance, the reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol leads to the formation of bis-phthalazinone structures. A more direct route to the core 1(2H)-phthalazinone involves heating the benzoxazin-4-one with ammonium (B1175870) acetate, which serves as the nitrogen source for the heterocyclic core. ekb.eg This transformation provides a versatile entry point to 4-substituted-1(2H)-phthalazinone derivatives, which can then undergo further functionalization. ekb.eg
Directed Synthesis of Halogenated Phthalazinamine Architectures
Achieving the desired 4-chloro substitution on the phthalazinamine structure requires precise control over halogenation reactions and subsequent nucleophilic substitutions.
Regioselective Halogenation of Phthalazinone Rings
The regioselective introduction of a halogen onto an aromatic ring is often accomplished by using a directing group that positions the electrophilic halogenating agent at a specific site. In metal-catalyzed C-H functionalization, existing functional groups on the molecule can direct a catalyst to a specific ortho-position for activation and subsequent reaction, including halogenation. While direct, regioselective halogenation of the phthalazinone aromatic ring is not extensively detailed, the principles can be inferred from analogous heterocyclic systems. For example, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] thieme-connect.comnih.govoxazin-2-ones utilizes the nitrogen atom of the heterocyclic ring as a directing group to achieve ortho-halogenation on the phenyl substituent. This suggests that the nitrogen atoms within the phthalazinone core could potentially direct C-H activation and halogenation on the fused benzene ring under appropriate catalytic conditions.
A well-documented method for halogenating substituents attached to the phthalazinone ring is the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This reaction employs N-bromosuccinimide (NBS) in the presence of a radical initiator to achieve bromination at allylic or benzylic positions. thermofisher.comorganic-chemistry.orgmychemblog.com For example, a 4-methylphthalazinone can be converted to a 4-(bromomethyl)phthalazinone, which provides a reactive handle for further synthetic transformations. organic-chemistry.org This method is highly selective for the substituent and does not affect the aromatic ring itself. mychemblog.com
Table 1: Conditions for Wohl-Ziegler Bromination
| Substrate Type | Reagent | Initiator | Solvent | Key Feature |
|---|---|---|---|---|
| Allylic or Benzylic Hydrocarbon | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Selective bromination of allylic/benzylic C-H bonds. thermofisher.comorganic-chemistry.org |
Nucleophilic Displacement of Halogens with Amine Moieties
The chlorine atom at the 1-position of a phthalazine ring is highly susceptible to nucleophilic attack, making it an excellent leaving group. This reactivity is central to the synthesis of 1-phthalazinamine (B18529) derivatives. The conversion of a 1-chlorophthalazine (B19308) intermediate to the desired amine is typically achieved by reaction with an appropriate amine nucleophile.
For the synthesis of 1-Phthalazinamine, 4-chloro-N,N-dimethyl-, a 1,4-dichlorophthalazine (B42487) intermediate would be reacted with dimethylamine (B145610). The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen of dimethylamine attacks the electron-deficient carbon at the 1-position, leading to the displacement of the chloride ion. The presence of two ring nitrogens enhances the electrophilicity of the carbon atoms, facilitating this substitution. This strategy has been successfully used to prepare a variety of 4-benzyl-phthalazin-1-ylamino derivatives from the corresponding 4-benzyl-1-chlorophthalazine precursor. nih.gov
Introduction of N,N-Dialkylamino Substituents into Phthalazine Systems
The final step in constructing the target molecule involves the introduction of the N,N-dimethylamino group. This can be approached through direct substitution or by alkylation of a primary amine precursor.
Alkylation Strategies for Phthalazinamines
The most direct and common strategy for introducing the N,N-dimethylamino group onto the phthalazine core is through the nucleophilic substitution of a 1-chloro derivative with dimethylamine, as described in section 2.2.2.
Alternatively, if a primary 1-phthalazinamine were used as a precursor, it could theoretically be alkylated to form the tertiary amine. General methods for the N-methylation of amines often employ methylating agents such as methyl iodide or dimethyl sulfate. More modern and greener approaches utilize formaldehyde (B43269), methanol, or carbon dioxide in the presence of a suitable catalyst and reducing agent. For example, selective N-dimethylation of various functional amines can be achieved using formaldehyde with a ruthenium nanoparticle catalyst. However, controlling the degree of alkylation to prevent the formation of quaternary ammonium salts can be a challenge. Given the high reactivity of 1-chlorophthalazines, the direct substitution pathway with dimethylamine is generally the more efficient and preferred route.
Examination of Lactam-Lactim Tautomerism Effects on Alkylation Selectivity
Phthalazin-1(2H)-ones exist in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. This dynamic equilibrium is crucial as it presents two different nucleophilic sites for alkylation, leading to potential issues with selectivity. Alkylation of the lactam tautomer occurs on the ring nitrogen (N-2), while alkylation of the lactim tautomer occurs on the exocyclic oxygen atom.
The outcome of the alkylation can be directed by carefully selecting the reaction conditions, particularly the base and solvent. Studies on analogous 2-pyridone systems have shown that using a base like potassium carbonate (K₂CO₃) favors N-alkylation, whereas using silver carbonate (Ag₂CO₃) can direct the reaction towards O-alkylation. This selectivity arises from the differential coordination of the metal cation with the tautomers. For phthalazinones, N-alkylation at the N-2 position is commonly observed when reacting with alkyl halides in the presence of a base like K₂CO₃ in a polar aprotic solvent. nih.govekb.eg For example, the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) in the presence of K₂CO₃ exclusively yields the N-alkylated product, ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate. nih.gov This confirms that under these conditions, the lactam form is the reactive species.
Table 2: Influence of Tautomerism on Alkylation Products
| Tautomer | Alkylation Site | Product Type | Favored Conditions (example) |
|---|---|---|---|
| Lactam | Ring Nitrogen (N-2) | N-alkylated Phthalazinone | Alkyl halide, K₂CO₃ nih.gov |
| Lactim | Exocyclic Oxygen (O-1) | O-alkylated Phthalazine (1-Alkoxyphthalazine) | (Inferred from pyridone systems) Alkyl halide, Ag₂CO₃ |
Advanced Synthetic Techniques and Reaction Conditions
The synthesis of phthalazinamine derivatives has been significantly advanced by the adoption of techniques that utilize alternative energy sources to drive chemical reactions. These methods are central to developing more efficient and environmentally benign synthetic protocols.
Microwave-Assisted Organic Synthesis of Phthalazinone Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry for the rapid generation of heterocyclic compounds, including phthalazinone derivatives. tandfonline.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can lead to a dramatic acceleration of reaction rates, higher yields, and improved purity of the products compared to conventional heating methods. tandfonline.comhakon-art.com The ability to precisely control reaction parameters like temperature further contributes to enhanced yields and cleaner reaction profiles. tandfonline.com
The synthesis of various phthalazine derivatives has been successfully achieved using green protocol methods under microwave irradiation. tandfonline.com This approach often involves subjecting a starting material, such as chlorophthalazine, to microwave energy in the presence of various reagents like hydrazine derivatives or amines to generate novel compounds. tandfonline.comtandfonline.com Studies consistently show that microwave-assisted methods significantly reduce reaction times and increase product yields when compared to conventional synthetic approaches. tandfonline.comresearchgate.net For instance, reactions that might take several hours using traditional heating can often be completed in a matter of minutes under microwave irradiation. hakon-art.comresearchgate.net
One study detailed a multi-step synthesis where microwave irradiation was used at various stages. For example, the reaction of an acetamide (B32628) derivative with hydrazine hydrate in DMF was completed in 50-60 minutes at 80-90 °C to afford a diazepinone intermediate in 74-80% yield. dpkmr.edu.in This highlights the efficiency of microwave heating in complex heterocyclic syntheses.
The advantages of this technology are clearly demonstrated when comparing reaction outcomes with traditional methods.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Phthalazinone Derivatives
| Product/Reaction | Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Hydroxyphthalimide | Microwave | Phthalic anhydride, Hydroxylamine hydrochloride | Pyridine | 1 min | 74% | hakon-art.com |
| Phthalimide | Microwave | N-Hydroxyphthalimide | Formamide | 11 min | 60% | hakon-art.com |
| Phenyl Dihydrotriazines | Microwave | Various | Acetone (B3395972) | 35 min | Comparable | researchgate.net |
| Phenyl Dihydrotriazines | Conventional | Various | Acetone | 22 hours | Comparable | researchgate.net |
| Phthalazinone Derivatives | Microwave | Chlorophthalazine, Various amines | N/A | Shorter | Higher | tandfonline.com |
Ultrasonication Methods for Phthalazinamine Synthesis
Ultrasonication, the application of high-frequency sound waves (>20 kHz) to a reaction mixture, represents another key green chemistry tool for organic synthesis. mdpi.comnih.gov This technique, known as sonochemistry, accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov
The use of ultrasound has been shown to be highly effective in the synthesis of various heterocyclic compounds, including phthalazine derivatives. mdpi.comnih.gov It is particularly noted for significantly decreasing reaction times and improving yields compared to classical conditions. nih.gov For instance, the synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives saw the reaction time reduced from 4 hours at 80°C (reflux) to just 0.5 hours at a temperature below 30°C under sonication, with the yield increasing from 80% to 93%. nih.gov
Ultrasonication is often employed in multi-component reactions, allowing for the rapid construction of complex molecules in a single step. nih.gov This method is valued for its operational simplicity, faster reaction rates, and the production of high-purity products, often without the need for complex purification steps. mdpi.comnih.gov The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives utilized an ultrasonic processor, with various steps being completed within a few hours in good yield. mdpi.com This approach is part of a broader trend of using ultrasound to create more sustainable and efficient synthetic pathways for bioactive molecules. nih.govorientjchem.org
Table 2: Comparison of Ultrasonication vs. Conventional Synthesis for Phthalazine Derivatives
| Product/Reaction | Method | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives | Ultrasonication | Piperidine/Ethanol | 0.5 hours | < 30 °C | up to 93% | nih.gov |
| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives | Conventional | Piperidine/Ethanol | 4 hours | 80 °C (Reflux) | 80% | nih.gov |
| 2-Thiazolylphthalazine Derivatives | Ultrasonication | N/A | Short | N/A | High | mdpi.com |
Structural Characterization and Elucidation of 1 Phthalazinamine, 4 Chloro N,n Dimethyl and Its Analogs
Spectroscopic Analysis Methods for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular architecture of 1-Phthalazinamine (B18529), 4-chloro-N,N-dimethyl-. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the case of 1-Phthalazinamine, 4-chloro-N,N-dimethyl-, both ¹H-NMR and ¹³C-NMR are employed to map out the precise arrangement of protons and carbon atoms.
¹H-NMR Spectroscopy: The proton NMR spectrum of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- is expected to exhibit distinct signals corresponding to the aromatic protons on the phthalazine (B143731) ring and the methyl protons of the dimethylamino group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the heterocyclic ring, typically appearing in the downfield region of the spectrum. The integration of these signals would confirm the number of protons in each chemical environment. The two methyl groups of the N,N-dimethylamino substituent would likely appear as a single, sharp peak in the upfield region, integrating to six protons, due to free rotation around the C-N bond.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For 1-Phthalazinamine, 4-chloro-N,N-dimethyl-, distinct signals are expected for the carbon atoms of the phthalazine core and the methyl carbons of the dimethylamino group. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity. Similarly, the carbon atom bonded to the dimethylamino group (C1) would show a characteristic chemical shift. The remaining aromatic carbons would appear at chemical shifts typical for heterocyclic aromatic systems.
| ¹H-NMR Data (Predicted) | ¹³C-NMR Data (Predicted) |
| Aromatic Protons (phthalazine ring) | Aromatic Carbons (phthalazine ring) |
| N,N-dimethyl Protons | N,N-dimethyl Carbons |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in 1-Phthalazinamine, 4-chloro-N,N-dimethyl-. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected vibrational bands for this compound would include:
C-H stretching vibrations for the aromatic ring and the methyl groups.
C=C and C=N stretching vibrations within the aromatic phthalazine ring system.
C-N stretching vibrations for the dimethylamino group.
C-Cl stretching vibration , which is typically found in the fingerprint region of the spectrum.
| FT-IR Data (Predicted) | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch (CH₃) | ~2850-2960 |
| C=C and C=N Stretch (Aromatic Ring) | ~1450-1600 |
| C-N Stretch | ~1250-1350 |
| C-Cl Stretch | ~600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- and for gaining insight into its structural features through analysis of its fragmentation patterns.
Molecular Weight Determination: In a mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with two peaks (M⁺ and M+2⁺) in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.
Fragmentation Pattern Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint. Expected fragmentation pathways for 1-Phthalazinamine, 4-chloro-N,N-dimethyl- could involve the loss of a methyl group from the dimethylamino substituent, cleavage of the phthalazine ring, or the loss of a chlorine atom. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the atoms.
Elemental Composition Determination (Elemental Analysis)
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in 1-Phthalazinamine, 4-chloro-N,N-dimethyl-. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₀ClN₃). A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.
| Elemental Analysis Data | |
| Element | Theoretical % |
| Carbon (C) | 57.84 |
| Hydrogen (H) | 4.85 |
| Chlorine (Cl) | 17.07 |
| Nitrogen (N) | 20.24 |
Chromatographic Purity Assessment (e.g., LC-MS for related compounds)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to assess the purity of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- and to identify any related impurities. nih.gov In this method, the sample is first separated by liquid chromatography based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov The separated components then enter the mass spectrometer, which provides mass information for each component.
A pure sample of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- would ideally show a single major peak in the chromatogram at a specific retention time. The mass spectrum corresponding to this peak would confirm the molecular weight of the target compound. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified or characterized by their respective mass spectra. This technique is crucial for ensuring the quality and integrity of the synthesized compound.
Computational Chemistry and Molecular Modeling of Phthalazinamine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of phthalazinamine derivatives.
The energetic stability of different conformers or isomers can be compared by analyzing their calculated total energies. The conformation with the lowest energy is considered the most stable. This analysis is vital for understanding how the molecule will exist under normal conditions and how its shape influences its interactions with other molecules.
Table 1: Illustrative DFT Geometry Optimization Parameters for a Phthalazinamine System Note: This table provides representative data expected from a DFT calculation for a generic phthalazinamine derivative, as specific data for 1-Phthalazinamine (B18529), 4-chloro-N,N-dimethyl- is not publicly available.
| Parameter | Value |
|---|---|
| Method/Basis Set | B3LYP/6-31G(d,p) |
| Total Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 3.45 |
| Point Group Symmetry | C1 |
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is often used, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. These calculations help predict regions of a molecule susceptible to electrophilic or nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for a Phthalazine (B143731) Derivative Note: This table illustrates typical values obtained from electronic structure analysis for phthalazine-related compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
Molecular Docking Simulations for Ligand-Target Interactions (for related compounds)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-b.com In drug discovery, this is used to model the interaction between a small molecule ligand and a biological target, typically a protein or enzyme. For phthalazine derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various enzymes. nih.govrsc.orgekb.eg
These simulations place the phthalazine derivative into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. ajchem-b.com The analysis of the resulting poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov For example, studies on phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have shown that the molecule's orientation within the receptor's active site is crucial for its inhibitory activity. nih.govrsc.org Similarly, docking studies of 4-phthalazinyl-hydrazones against enzymes from Trypanosoma cruzi and Leishmania have identified key binding modes. nih.gov
Table 3: Summary of Molecular Docking Results for Phthalazine Derivatives with Various Targets
| Phthalazine Derivative Class | Target Protein | Binding Affinity (Docking Score) | Key Interactions Observed |
|---|---|---|---|
| Hydrazide and Urea Derivatives | VEGFR-2 | High | Interactions with hydrophobic grooves (Asp1046, Cys1045, etc.). nih.gov |
| 4-Phthalazinyl-hydrazones (Z-isomers) | Trypanothione Reductase (TryR) | Lower binding energies than E-isomers | Stereoselectivity dependent binding. nih.gov |
| Substituted Dihydrophthalazine-diones | GABA-A Receptor | High | Binding affinity correlates with anticonvulsant activity. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing conformational changes, solvent interactions, and the stability of molecular complexes. scirp.organalis.com.my
In the context of phthalazinamine systems, MD simulations are often used as a follow-up to molecular docking. nih.gov After a promising binding pose is identified, an MD simulation of the ligand-protein complex immersed in a solvent (typically water) can be run for nanoseconds or longer. scirp.org This allows researchers to assess the stability of the predicted interactions over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains in a stable conformation. scirp.org These simulations offer a more realistic representation of the physiological environment and can confirm the viability of a docked pose. nih.gov
Table 4: Typical Output Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Observation for a Stable Complex |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | The RMSD value plateaus, indicating the system has reached equilibrium. scirp.org |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower fluctuations in the binding site residues suggest stable interactions with the ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over time. | Key hydrogen bonds identified in docking persist for a significant portion of the simulation time. |
In Silico ADMET Profiling (limited to non-human, theoretical aspects)
In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. These theoretical predictions are valuable in the early stages of drug discovery to identify candidates with potentially favorable pharmacokinetic properties and to flag those with potential liabilities before extensive experimental testing. rsc.org
For various series of phthalazine derivatives, theoretical ADMET profiles have been calculated using predictive algorithms. nih.govnih.govnih.gov These models estimate physicochemical properties such as lipophilicity (log P), aqueous solubility, and molecular weight, which are then used to predict properties like gastrointestinal absorption and blood-brain barrier permeability. nih.gov Toxicity predictions can screen for potential issues such as mutagenicity or cardiotoxicity. Studies have shown that certain novel phthalazine derivatives possess good theoretical ADMET profiles, suggesting they have the potential to be developed further. nih.govrsc.org
Table 5: Predicted Theoretical ADMET Properties for Representative Phthalazine Derivatives
| Property | Predicted Outcome for Select Derivatives | Significance |
|---|---|---|
| Lipinski's Rule of Five | Generally compliant. nih.gov | Predicts drug-like oral bioavailability characteristics. |
| GI Absorption | High. researchgate.net | Indicates good potential for absorption from the gut. |
| BBB Permeant | Variable (YES/NO). researchgate.net | Predicts whether the compound can cross the blood-brain barrier. |
| CYP450 Inhibition | Predicted to be non-inhibitors of major isoforms. | Suggests a lower likelihood of drug-drug interactions. |
| AMES Toxicity | Predicted to be non-mutagenic. | Indicates a lower risk of causing genetic mutations. |
Compound Index
Applications in Chemical and Biomedical Research Non Human Models & in Vitro Studies
Role as Synthetic Intermediates and Building Blocks
The chemical architecture of phthalazine (B143731) derivatives makes them valuable as versatile intermediates for the synthesis of novel compounds. longdom.org The presence of reactive sites on the phthalazine ring allows for the attachment of various functional groups, leading to the generation of diverse molecular libraries.
The phthalazine nucleus is a key component in the development of new chemical entities. fayoum.edu.eg Chemists utilize functionalized phthalazines as precursors to build more elaborate molecular structures. For instance, 1-hydrazinophthalazine is a key intermediate used to synthesize new phthalazine-based vasodilators through chloroacylation and subsequent alkylation of cyclic amines. nih.gov Similarly, commercially available 1,4-dichlorophthalazine (B42487) can be reacted with amines to create mono-substituted adducts, which serve as building blocks for further chemical modification. The synthesis of novel phthalazine derivatives often starts from simpler molecules like phthalic anhydride (B1165640), which can be converted into phthalazinones and subsequently modified to create a variety of compounds, including those with pyrazole (B372694) and oxadiazole moieties. semanticscholar.org This adaptability makes the phthalazine core a fundamental unit in the synthesis of complex organic molecules with potential pharmacological value.
The phthalazine structure acts as a scaffold upon which diverse heterocyclic systems can be constructed. longdom.org Its inherent chemical properties allow it to be a foundational element for synthesizing fused heterocyclic compounds. longdom.org For example, phthalazinone derivatives can be synthesized from the condensation of o-aroylbenzoic acids with hydrazine (B178648) hydrate (B1144303). fayoum.edu.eg These derivatives can then undergo further reactions with various reagents to produce a range of new heterocyclic compounds. fayoum.edu.eg The development of multi-component reactions has also enabled the one-pot synthesis of complex structures like aryl, heteryl thiadiazinyl-phthalazin-1,4-diones. longdom.org This highlights the role of the phthalazine scaffold in generating novel molecular frameworks for drug discovery and materials science.
Biological Activity Mechanisms Investigated in Non-Human or In vitro Systems
Phthalazine derivatives have demonstrated a wide spectrum of biological activities in preclinical research, establishing them as a pharmacologically significant class of compounds. longdom.orgresearchgate.netresearchgate.net
A significant area of research for phthalazine derivatives is their potential as anti-cancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.govnih.govrsc.org VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting this receptor, phthalazine compounds can potentially disrupt the blood supply to tumors.
Numerous studies have synthesized and evaluated novel phthalazine derivatives for their VEGFR-2 inhibitory activity and cytotoxicity against various cancer cell lines. rsc.orgnih.govnih.govrsc.org For example, certain dihydropyrazole derivatives of phthalazine have shown IC50 values in the range of 0.11-0.22 µM against VEGFR-2. nih.gov In another study, compounds designated as 2g and 4a were identified as potent VEGFR-2 inhibitors with IC50 values of 0.148 and 0.196 μM, respectively. rsc.orgnih.gov These compounds also displayed significant cytotoxicity against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. rsc.orgnih.gov Another phthalazine-based derivative, compound 12b, showed potent cytotoxicity against HCT-116 colon cancer cells (IC50 = 0.32 μM) and induced apoptosis by 21.7-fold. rsc.org These findings underscore the potential of the phthalazine scaffold in the design of new anti-oncogenic agents.
| Compound | Target | Activity (IC50) | Cancer Cell Line(s) | Reference |
|---|---|---|---|---|
| 2g | VEGFR-2 | 0.148 µM | MCF-7 (0.15 µM), HepG2 (0.12 µM) | rsc.orgnih.gov |
| 4a | VEGFR-2 | 0.196 µM | MCF-7 (0.18 µM), HepG2 (0.09 µM) | rsc.orgnih.gov |
| 6e | VEGFR-2 | 0.11-0.22 µM (range for potent derivatives) | HepG2, HCT-116, MCF-7 | nih.gov |
| 12b | VEGFR-2 | 17.8 µM | HCT-116 (0.32 µM) | rsc.org |
| 13c | Not Specified | 0.64 µM | HCT-116 | rsc.org |
Derivatives of phthalazine have been investigated for their effects on the cardiovascular system, with studies demonstrating potential antithrombotic and vasorelaxant properties in non-human models. nih.govnih.govcibtech.orgresearchgate.net The well-known vasodilator drug Hydralazine is a phthalazine derivative, which has spurred further research into this chemical class for cardiovascular applications. cibtech.orgresearchgate.net
In one study, a new phthalazine tetrazole derivative, Q808, was evaluated for its anticoagulant and antithrombotic effects. nih.gov In mice, oral administration of Q808 significantly prolonged bleeding and clotting times. nih.gov In a rat model of experimental thrombosis, a 50 mg/kg dose of Q808 reduced thrombus weight by 62.6% and delayed plasma prothrombin time by 58.7%. nih.gov The mechanism may involve the inhibition of coagulation factors and platelet function. nih.gov
Other research has focused on the vasorelaxant properties of newly synthesized phthalazine derivatives. nih.gov These compounds were tested on thoracic rat aorta rings that were pre-contracted with nor-adrenaline. Several of the synthesized compounds exhibited potent vasorelaxant activity, with seven compounds being more active than the reference drug prazosin. nih.gov The most potent compound, 8d, had an IC50 of 0.10 mM. nih.gov These studies suggest that phthalazine derivatives are promising candidates for the development of new cardiovascular agents. nih.govcibtech.org
| Compound/Derivative | Model System | Observed Effect | Key Finding | Reference |
|---|---|---|---|---|
| Q808 (phthalazine tetrazole derivative) | Mice | Anticoagulant | Significantly delayed bleeding and clotting time. | nih.gov |
| Q808 (phthalazine tetrazole derivative) | Rats | Antithrombotic | Reduced experimental thrombus weight by 62.6%. | nih.gov |
| Compound 8d | Isolated rat aorta rings | Vasorelaxant | Showed higher activity than prazosin (IC50=0.10 mM). | nih.gov |
| N-substituted derivatives (1a, 1d, 1e) | Aortic ring preparation | β-adrenergic blocking | Displayed potent β-blocking activity. | cibtech.org |
The phthalazine scaffold has been identified as a promising framework for the development of new antimicrobial agents. ekb.egnih.govglobalresearchonline.net Various studies have reported the synthesis of novel phthalazine derivatives and their subsequent evaluation against a range of pathogenic bacteria and fungi in in vitro assays.
Newly synthesized phthalazine derivatives have been tested for antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ekb.egglobalresearchonline.net Some of these compounds have shown good activity. globalresearchonline.net In one study, several 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives were synthesized and evaluated. Compounds 5b, 5c, 5e, 5i, and 5j demonstrated antibacterial and antifungal properties comparable to the reference drugs streptomycin and amphotericin B. ekb.eg
The antifungal activity of phthalazine derivatives has also been explored against species such as Candida albicans and Aspergillus niger. Research has shown that attaching a sugar moiety to the phthalazine ring can enhance biological properties, with some glycosylated derivatives exhibiting significant inhibitory effects against both bacterial and fungal strains. nih.gov For instance, phthalazine derivatives 16, 18, 20, 26a, and 33a showed good inhibition against all tested bacterial and fungal strains. nih.gov These findings indicate that the phthalazine core is a viable scaffold for creating new molecules with broad-spectrum antimicrobial efficacy.
| Derivative Class | Bacterial Species Tested | Fungal Species Tested | Observed Activity | Reference |
|---|---|---|---|---|
| Substituted Phthalazines | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Not Specified | Good antibacterial activity observed for several derivatives. | globalresearchonline.net |
| 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa | C. albicans, A. fumigatus | Activity comparable to reference drugs for several compounds. | ekb.eg |
| General Phthalazine Derivatives | Escherichia coli, Pseudomonas sp. | Candida albicans, Aspergillus niger | Some of the newly synthesized compounds showed positive results. | |
| Sugar-Grafted Phthalazines | Not specified | Not specified | Derivatives 16, 18, 20, 26a, and 33a showed good inhibition against all tested strains. | nih.gov |
Anti-inflammatory Properties in Experimental Models
While direct studies on 1-Phthalazinamine (B18529), 4-chloro-N,N-dimethyl- are limited, the broader class of phthalazine derivatives has demonstrated notable anti-inflammatory potential in experimental settings. Certain amino- and polyaminophthalazinones have been identified as possessing anti-inflammatory properties. nih.gov For instance, some tetrahydrophthalazinone derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. nih.gov This inhibition of TNF-α release, stimulated by lipopolysaccharides (LPS) in human whole blood, suggests a potential mechanism for the anti-inflammatory effects of this class of compounds. nih.gov
| Derivative Class | Experimental Model | Key Finding |
| Tetrahydrophthalazinones | Human whole blood (ex vivo) | Inhibition of LPS-stimulated TNF-α production. nih.gov |
| Aminophthalazinones | General citation | Possess anti-inflammatory properties. nih.gov |
Enzyme Inhibition Studies (e.g., phosphodiesterases, protein tyrosine phosphatases)
The phthalazine nucleus is a key structural feature in various enzyme inhibitors. Aminophthalazine derivatives, in particular, have been evaluated for their inhibitory action against phosphodiesterases (PDEs). nih.gov Phosphodiesterases are a superfamily of enzymes that play crucial roles in signal transduction pathways, and their inhibition can lead to various physiological effects. The investigation of phthalazine derivatives as PDE inhibitors highlights their potential in modulating cellular signaling. nih.gov
Other Investigational Biological Activities (e.g., anticonvulsant, antidiabetic, antitrypanosomal, herbicidal activity in non-human contexts)
The versatility of the phthalazine scaffold is further demonstrated by its exploration in a variety of other biological contexts.
Anticonvulsant Activity: Phthalazine derivatives have been reported to possess anticonvulsant properties. longdom.orgsapub.org Studies on various substituted phthalazinone derivatives have shown promising results in animal models of seizures. sapub.org For example, a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were synthesized and evaluated for their anticonvulsant activities using the pentylenetetrazole (PTZ)-induced convulsions model in mice. sapub.org
Antidiabetic Activity: The potential of phthalazine derivatives in the context of diabetes has also been an area of investigation. longdom.orgnih.gov Phthalazin-1(2H)-one derivatives are among the structures that have been explored for their anti-diabetic properties. nih.gov The related pyridazine (B1198779) derivatives have also been a focus of research for developing new anti-diabetic agents. researchgate.net
Antitrypanosomal Activity: Several phthalazine derivatives have been synthesized and tested for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. longdom.orgnih.gov In one study, a series of phthalazinyl-hydrazones were evaluated, with some compounds containing a 5-nitroheteroaryl moiety displaying excellent in vitro antitrypanosomal profiles with low toxicity to mammalian cells. nih.gov These derivatives were found to be more potent than the reference drug benznidazole against the epimastigote stage of the parasite. nih.gov However, another study noted that phthalazin-hydrazine derivatives did not show significant antitrypanosomal activities, suggesting that the specific substitutions on the phthalazine ring are crucial for this biological effect. nih.gov
Herbicidal Activity: While specific studies on the herbicidal activity of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- are not prominent, the broader class of nitrogen-containing heterocyclic compounds is known to include molecules with herbicidal properties. researchgate.netresearchgate.net These compounds can act as growth regulators and pro-insecticides. The pyridazine core, structurally related to phthalazine, is of high interest in agriculture for its use as herbicides, among other applications. researchgate.net
| Investigational Activity | Derivative Class/Compound | Experimental Context | Notable Findings |
| Anticonvulsant | Phthalazinone derivatives | Pentylenetetrazole (PTZ)-induced convulsions in mice. sapub.org | Some derivatives showed potent activity. sapub.org |
| Antidiabetic | Phthalazin-1(2H)-one derivatives | General citation. nih.gov | Investigated for anti-diabetic properties. nih.gov |
| Antitrypanosomal | Phthalazinyl-hydrazones | In vitro against Trypanosoma cruzi. nih.gov | Nitroheteroaryl-containing derivatives showed high potency. nih.gov |
| Herbicidal | Nitrogen-containing heterocycles | General citation. researchgate.netresearchgate.net | Class includes compounds with herbicidal properties. researchgate.net |
Potential in Materials Science Research
The application of phthalazine derivatives extends beyond the biomedical field into materials science, although this area is less extensively documented for 1-Phthalazinamine, 4-chloro-N,N-dimethyl- specifically. The inherent chemical properties of the phthalazine structure lend themselves to the design of novel materials.
Design of New Materials with Tailored Properties
The phthalazine scaffold can be incorporated into larger molecular structures to create materials with specific functions. For example, phthalazine-based ligands have been used in the synthesis of coordination complexes. researchgate.net The ability of the nitrogen atoms in the phthalazine ring to coordinate with metal ions allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have tunable properties and potential applications in areas such as catalysis and gas storage.
Exploitation of Phthalazinamine Structure for Specific Chemical Processes
The phthalazine structure serves as a versatile building block in organic synthesis. longdom.org The presence of reactive sites allows for further chemical modifications, leading to the creation of more complex molecules. This synthetic accessibility is crucial for developing new compounds for a wide range of applications, from pharmaceuticals to functional materials. The amino and chloro substituents on the 1-Phthalazinamine, 4-chloro-N,N-dimethyl- core provide handles for further derivatization, enabling the synthesis of a library of related compounds for screening in various applications.
Future Research Directions and Unexplored Avenues for 1 Phthalazinamine, 4 Chloro N,n Dimethyl
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for phthalazine (B143731) derivatives often rely on conventional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps. longdom.org Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 1-Phthalazinamine (B18529), 4-chloro-N,N-dimethyl-.
Green chemistry principles offer a valuable framework for this endeavor. researchgate.net The exploration of microwave-assisted synthesis, for instance, has shown promise in accelerating the formation of phthalazine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.com Another avenue for investigation is the use of solid heterogeneous acid catalysts, such as montmorillonite (B579905) K-10 clay, which can facilitate solvent-free reactions, thereby reducing waste and environmental impact. researchgate.net Furthermore, light-driven, metal-free domino reactions represent a cutting-edge approach that could lead to highly efficient and sustainable one-pot syntheses of functionalized phthalazines. scispace.combohrium.com
Future synthetic research could focus on the following:
| Research Area | Potential Methodologies | Expected Advantages |
| Microwave-Assisted Synthesis | One-pot reactions under microwave irradiation. tandfonline.com | Reduced reaction times, increased yields, lower energy consumption. |
| Solid Acid Catalysis | Use of recyclable catalysts like montmorillonite clays (B1170129) in solvent-free conditions. researchgate.net | Environmentally benign, catalyst reusability, simplified work-up. |
| Photochemical Synthesis | Light-mediated domino reactions. scispace.combohrium.com | Metal-free catalysis, mild reaction conditions, high efficiency. |
In-depth Structure-Activity Relationship (SAR) Studies for Biological Applications (non-human model implications)
The phthalazine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. osf.ionih.gov However, specific structure-activity relationship (SAR) studies for 1-Phthalazinamine, 4-chloro-N,N-dimethyl- are lacking.
Future research should involve the synthesis of a library of analogues of this compound to systematically probe the influence of its structural features on biological activity in non-human models. For instance, the N,N-dimethylamino group at the 1-position and the chloro group at the 4-position are key functionalities that can be modified.
Systematic variations could include:
Modification of the N,N-dimethylamino group: Introducing different alkyl or aryl substituents could modulate lipophilicity and steric bulk, potentially influencing target binding.
Replacement of the chloro group: Substitution with other halogens (e.g., fluoro, bromo) or other functional groups could alter the electronic properties of the phthalazine ring and its reactivity. longdom.org
These SAR studies could be guided by computational modeling and molecular docking to predict the binding of these derivatives to various biological targets. For example, phthalazine derivatives have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are relevant in cancer research. osf.ioekb.eg
Exploration of Novel Chemical Transformations and Reactions
The reactivity of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- is largely uncharted territory. The presence of a reactive chloro group at the 4-position makes it an ideal substrate for a variety of nucleophilic substitution reactions. longdom.org This opens up possibilities for the synthesis of a diverse range of novel phthalazine derivatives.
Future research should explore the reaction of this compound with a wide array of nucleophiles, including amines, thiols, and alcohols, to generate new libraries of compounds with potential applications in drug discovery and materials science. longdom.org Furthermore, the phthalazine core itself can participate in various transformations, such as cycloaddition reactions. longdom.org
Potential areas of exploration include:
| Reaction Type | Potential Reagents | Potential Products |
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides, hydrazines. longdom.orgnih.gov | A diverse library of 1,4-disubstituted phthalazines. |
| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), alkynes (Sonogashira). longdom.org | Aryl- and alkynyl-substituted phthalazines. |
| Cycloaddition Reactions | Dienes, alkynes. longdom.org | Novel fused heterocyclic systems. |
Advanced Mechanistic Studies of Reactivity and Selectivity
A deeper understanding of the reactivity and selectivity of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- is crucial for its effective utilization in synthesis. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights.
The nucleophilic aromatic substitution (SNAr) at the 4-position is a key reaction that warrants detailed investigation. researchgate.net Future studies could focus on the kinetics and thermodynamics of these reactions to elucidate the reaction mechanism, which could be a classical two-step process or a concerted one. semanticscholar.org Symmetry analysis and molecular orbital theory can also be applied to understand the factors governing the reactivity of the C-Cl bond. mdpi.com
Computational studies using density functional theory (DFT) can be employed to model the transition states and intermediates of various reactions, providing a theoretical framework to rationalize experimental observations of regioselectivity and stereoselectivity.
Synergistic Applications in Multi-Component Systems and Hybrid Materials
The unique structural features of 1-Phthalazinamine, 4-chloro-N,N-dimethyl- make it an interesting candidate for incorporation into multi-component systems and hybrid materials.
In the context of medicinal chemistry, this compound could be investigated for synergistic effects when used in combination with other therapeutic agents. For example, some phthalazinone derivatives have been shown to enhance the antifungal activity of existing drugs. osf.io
In materials science, the phthalazine moiety can be incorporated into polymers to create materials with high thermal stability. ekb.eg The reactivity of the chloro group in 1-Phthalazinamine, 4-chloro-N,N-dimethyl- could be exploited to graft it onto polymer backbones or to synthesize novel monomers for polymerization. The development of phthalazine-based hybrid materials could lead to applications in areas such as organic electronics or as components of functional materials.
Q & A
Basic: How can researchers optimize the synthesis of 4-chloro-N,N-dimethyl-1-phthalazinamine?
Methodological Answer:
Synthesis typically involves coupling reactions or functional group modifications. For example, in phthalazine derivatives, condensation of 4-chlorobenzamide intermediates with amines under reflux in acetonitrile with triethylamine as a base (1.0 equiv) is effective. Reaction progress is monitored via TLC (CHCl₃/CH₃OH 9.5:0.5), followed by vacuum concentration and purification via flash column chromatography (EtOAc/petroleum ether 9:1) . Yield optimization (e.g., 50–68%) depends on stoichiometric control and avoiding side reactions, such as byproduct formation observed in chlorination procedures .
Basic: What spectroscopic techniques are critical for characterizing 4-chloro-N,N-dimethyl-1-phthalazinamine?
Methodological Answer:
¹H and ¹³C NMR are essential for structural confirmation. Key signals include:
- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.1–8.6 ppm), dimethylamine singlet (δ ~2.9–3.0 ppm), and exchangeable NH signals (δ 9.1–10.5 ppm) .
- ¹³C NMR (CDCl₃): Carbonyl (δ ~168 ppm), aromatic carbons (δ 120–140 ppm), and dimethylamine carbons (δ ~25 ppm) .
FT-IR confirms amide C=O stretches (~1640–1650 cm⁻¹) and NH vibrations (~3250–3550 cm⁻¹) . Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 340–375 for phthalazinamide derivatives) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
The compound is harmful via inhalation, skin contact, or ingestion. Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid respiratory irritation (H335).
- Immediate decontamination of spills with inert absorbents.
- Storage in airtight containers away from oxidizing agents .
Advanced: How does 4-chloro-N,N-dimethyl-1-phthalazinamine participate in cobalt-catalyzed Suzuki-Miyaura couplings?
Methodological Answer:
The chloro substituent acts as a leaving group in cross-coupling reactions. Cobalt catalysts (e.g., Co(OAc)₂ with ligands like 1,2-bis(diphenylphosphino)ethane) enable biaryl bond formation. Reaction conditions (80–100°C, DMF/H₂O solvent) and stoichiometric ratios (1:1.2 arylboronic acid) are critical for achieving >80% yield. NMR and GC-MS validate product purity .
Advanced: What crystallographic strategies resolve structural ambiguities in phthalazinamine derivatives?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL refinement is standard. Key steps:
- Crystal mounting and data collection at 100 K.
- Structure solution via direct methods (SHELXS/SHELXD).
- Refinement of anisotropic displacement parameters and hydrogen placement.
- Validation using R₁ (>0.05) and wR₂ (>0.15) indices . Disordered solvent molecules are handled via SQUEEZE in PLATON .
Advanced: How do structural modifications influence anticancer activity in phthalazinamine derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies show:
- Chloro substituents enhance cytotoxicity by improving lipophilicity and target binding (e.g., IC₅₀ values <10 µM in breast cancer cells).
- Dimethylamine groups reduce metabolic degradation.
- Benzamide conjugates (e.g., 4-chloro-N-(4-phthalazinamine)phenylbenzamide) increase DNA intercalation, validated via fluorescence quenching assays .
Advanced: How to address contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies (e.g., 17% vs. 54% yields) arise from:
- Reagent purity: Impure 4-chlorobenzoyl chloride reduces efficiency .
- Catalyst loading: Optimal Co(OAc)₂ at 5 mol% improves turnover .
- Workup methods: Column chromatography over recrystallization minimizes product loss . Statistical design of experiments (DoE) identifies critical variables like temperature and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
